molecular formula C21H19N3S B5708940 3-benzyl-4-methyl-5-[(2-naphthylmethyl)thio]-4H-1,2,4-triazole

3-benzyl-4-methyl-5-[(2-naphthylmethyl)thio]-4H-1,2,4-triazole

Cat. No. B5708940
M. Wt: 345.5 g/mol
InChI Key: ZGLDIVRXPDPBBT-UHFFFAOYSA-N
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Description

3-benzyl-4-methyl-5-[(2-naphthylmethyl)thio]-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has been the subject of extensive research due to its potential applications in various fields, including medicine, agriculture, and industry. The purpose of

Scientific Research Applications

3-benzyl-4-methyl-5-[(2-naphthylmethyl)thio]-4H-1,2,4-triazole has been extensively studied for its potential applications in various fields. In medicine, it has been found to exhibit anticancer, antifungal, and antibacterial properties. In agriculture, it has been shown to have potential as a fungicide and insecticide. In industry, it has been investigated for its use as a corrosion inhibitor and as a component in the production of polymers.

Mechanism of Action

The mechanism of action of 3-benzyl-4-methyl-5-[(2-naphthylmethyl)thio]-4H-1,2,4-triazole varies depending on its application. In medicine, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In agriculture, it has been shown to inhibit the growth of fungi and insects by disrupting their metabolic pathways. In industry, it has been investigated for its ability to inhibit corrosion by forming a protective layer on metal surfaces.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-benzyl-4-methyl-5-[(2-naphthylmethyl)thio]-4H-1,2,4-triazole also vary depending on its application. In medicine, it has been found to have low toxicity and minimal side effects. In agriculture, it has been shown to have low toxicity to non-target organisms. In industry, it has been investigated for its ability to reduce the environmental impact of corrosion inhibitors.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-benzyl-4-methyl-5-[(2-naphthylmethyl)thio]-4H-1,2,4-triazole in lab experiments is its versatility. It can be used in a wide range of applications, including medicine, agriculture, and industry. Another advantage is its low toxicity, which makes it a safer alternative to other chemicals. However, one of the limitations of using this compound in lab experiments is its cost. It is a relatively expensive compound, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 3-benzyl-4-methyl-5-[(2-naphthylmethyl)thio]-4H-1,2,4-triazole. In medicine, further studies are needed to investigate its potential as a treatment for various types of cancer. In agriculture, research is needed to develop more effective and sustainable methods of pest control. In industry, further studies are needed to optimize its use as a corrosion inhibitor and to develop new applications for this versatile compound.
Conclusion:
In conclusion, 3-benzyl-4-methyl-5-[(2-naphthylmethyl)thio]-4H-1,2,4-triazole is a versatile and promising compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and to develop new applications for its use.

Synthesis Methods

The synthesis of 3-benzyl-4-methyl-5-[(2-naphthylmethyl)thio]-4H-1,2,4-triazole can be achieved through various methods. One of the most commonly used methods is the reaction of 1,2,4-triazole-3-thiol with 2-naphthylmethyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with benzyl bromide and methyl iodide to yield the final product.

properties

IUPAC Name

3-benzyl-4-methyl-5-(naphthalen-2-ylmethylsulfanyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3S/c1-24-20(14-16-7-3-2-4-8-16)22-23-21(24)25-15-17-11-12-18-9-5-6-10-19(18)13-17/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLDIVRXPDPBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC3=CC=CC=C3C=C2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-4-methyl-5-[(naphthalen-2-ylmethyl)sulfanyl]-4H-1,2,4-triazole

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